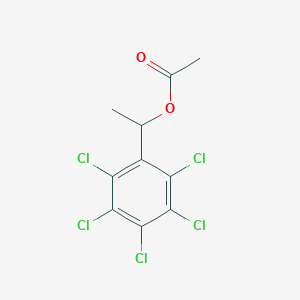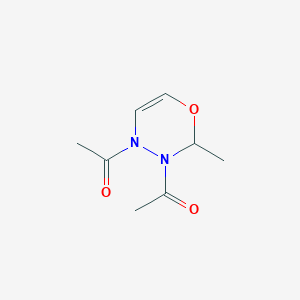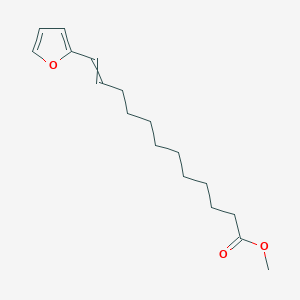![molecular formula C25H42N9O18P2+ B14495809 [(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate” is a complex organic molecule with significant importance in various scientific fields
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of protecting groups, selective deprotection, and coupling reactions. Industrial production methods may include the use of flow microreactors to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in various biochemical pathways and processes. In medicine, it has potential therapeutic applications due to its unique structural properties. In industry, it is used in the production of pharmaceuticals and other high-value chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural configuration and the biological context
Comparison with Similar Compounds
Compared to other similar compounds, this compound stands out due to its unique structural features and versatile applications. Similar compounds include other nucleoside analogs and amino acid derivatives. The differences in their structures and properties highlight the uniqueness of this compound and its potential for various scientific and industrial applications.
Properties
Molecular Formula |
C25H42N9O18P2+ |
|---|---|
Molecular Weight |
818.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.C6H14N2O2/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;7-4-2-1-3-5(8)6(9)10/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);2,4,6-8,13-14H,1,3H2,(H3-,10,11,15,16,17,18);5H,1-4,7-8H2,(H,9,10)/p+1/t4-,6-,7-,10-;4-,6-,7-,8-;5-/m110/s1 |
InChI Key |
FJDUGHNRLCNUPP-WFKCAIJGSA-O |
Isomeric SMILES |
C1C=[N+](C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1C=[N+](C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



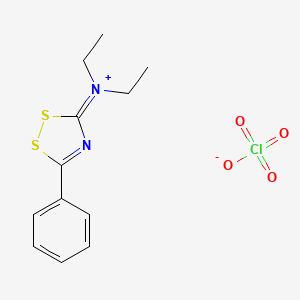

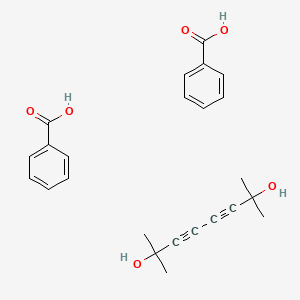
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)

![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)

![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
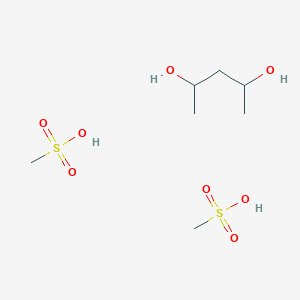
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
